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Compound of Interest

Compound Name: BTMPS

Cat. No.: B1204414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The escalating opioid crisis is compounded by the increasing prevalence of fentanyl

adulterants, which significantly alter the toxicological profile of illicitly consumed opioids. This

guide provides a comparative toxicological overview of bis(2,2,6,6-tetramethyl-4-piperidyl)

sebacate (BTMPS), a recent emergent adulterant, alongside other well-documented fentanyl

cutting agents: xylazine, carfentanil, and acetylfentanyl. The information herein is intended to

support research, drug development, and harm reduction efforts.

Executive Summary
BTMPS, an industrial chemical used as a light stabilizer in plastics, has rapidly infiltrated the

illicit fentanyl market. Unlike traditional opioid adulterants, BTMPS is not a sedative or opioid

agonist. Its primary toxicological effects stem from its action as a potent L-type calcium channel

blocker and a disputed nicotinic acetylcholine receptor antagonist. This profile contrasts sharply

with xylazine, a veterinary sedative, and carfentanil and acetylfentanyl, both potent synthetic

opioids. The comparative toxicity of these substances reveals a complex and varied landscape

of pharmacological effects that pose significant challenges to public health and clinical

management of overdoses.

Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for BTMPS and other

selected fentanyl adulterants. It is critical to note that direct comparisons are challenging due to
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variations in animal models, routes of administration, and available data.

Compound
Chemical
Class

LD50 Species
Route of
Administrat
ion

Potency/Re
ceptor
Affinity

BTMPS

Hindered

Amine Light

Stabilizer

~3,700

mg/kg[1]
Rat Oral

IC50 < 10 nM

(L-type

calcium

channels)[2]

[3][4]; KD

~200 nM

(nicotinic

acetylcholine

receptors -

disputed)[5]

Xylazine

α2-

Adrenergic

Agonist

121-240

mg/kg[2]
Rat Oral -

Carfentanil
Synthetic

Opioid
1.65 mg/kg[6] Rat Oral

~10,000

times more

potent than

morphine[7]

Acetylfentany

l

Synthetic

Opioid

No specific

LD50 value

found

- -

15 times

more potent

than

morphine[7]

Fentanyl (for

reference)

Synthetic

Opioid
27.8 mg/kg[8] Mouse Oral

50-100 times

more potent

than

morphine

Mechanisms of Toxicity and Physiological Effects
BTMPS (bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)
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Primary Mechanisms: BTMPS is a potent L-type calcium channel blocker[2][3][4][9]. This

action can lead to significant cardiovascular effects, including arrhythmias and unstable

blood pressure[10]. While older studies suggested it acts as a non-competitive antagonist at

nicotinic acetylcholine receptors[10], more recent findings indicate no binding activity at

these receptors[11].

Physiological Effects: Animal studies have indicated cardiotoxicity and ocular damage[12].

Anecdotal reports from human users include blurred vision, a burning sensation upon

injection, coughing, and nausea[11]. It is not known to produce psychoactive effects.

Xylazine

Primary Mechanism: As an α2-adrenergic agonist, xylazine acts on the central nervous

system to produce sedation, muscle relaxation, and analgesia.

Physiological Effects: In humans, xylazine can cause severe central nervous system

depression, respiratory depression, bradycardia, and hypotension. Chronic use is associated

with severe necrotic skin ulcerations.

Carfentanil

Primary Mechanism: Carfentanil is an extremely potent µ-opioid receptor agonist.

Physiological Effects: Its effects are similar to other opioids but are significantly amplified due

to its high potency. Even minute amounts can cause profound and rapid-onset respiratory

depression, leading to overdose and death.

Acetylfentanyl

Primary Mechanism: Acetylfentanyl is a µ-opioid receptor agonist[13].

Physiological Effects: Its effects are characteristic of opioids, including analgesia, euphoria,

and respiratory depression. Its potency, estimated to be 15 times that of morphine,

contributes to a high risk of overdose when sold as or mixed with heroin or other opioids[7].

Experimental Protocols
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Detailed methodologies for the key toxicological assays are crucial for the interpretation and

replication of findings.

1. Acute Oral Toxicity (LD50) Determination in Rodents (Representative Protocol)

This protocol is a generalized representation of methods used to determine the median lethal

dose (LD50) of a substance when administered orally to rodents.

Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) or mice of a single

sex are used. Animals are acclimated to laboratory conditions for at least one week.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow

and water. Food is typically withheld for a specified period (e.g., 3-4 hours) before dosing.

Dose Preparation and Administration: The test substance is prepared in a suitable vehicle

(e.g., water, corn oil). A range of doses is selected based on preliminary studies or literature.

The substance is administered directly into the stomach via oral gavage using a suitable

cannula.

Observation: Animals are observed continuously for the first few hours post-administration

and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Observations include

signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality.

Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is

calculated using appropriate statistical methods, such as the probit or logit method.

2. In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Representative Protocol)

This protocol outlines a general method for determining the binding affinity of a compound to

nAChRs.

Materials:

Cell membranes prepared from a cell line expressing the desired nAChR subtype (e.g.,

SH-SY5Y cells).
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A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine).

The test compound (e.g., BTMPS) at various concentrations.

Assay buffer and wash buffer.

Glass fiber filters.

Scintillation counter.

Procedure:

Cell membranes are incubated with the radiolabeled ligand and varying concentrations of

the test compound in the assay buffer.

The incubation is carried out at a specific temperature and for a duration sufficient to reach

equilibrium.

The incubation is terminated by rapid filtration through glass fiber filters, which separates

the bound from the free radioligand.

The filters are washed with ice-cold wash buffer to remove non-specifically bound

radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The data are used to generate a competition binding curve, from which the

IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the

IC50 using the Cheng-Prusoff equation.

3. L-type Calcium Channel Blockade Measurement via Patch-Clamp Electrophysiology

(Representative Protocol)

This protocol describes a general whole-cell patch-clamp method to measure the inhibitory

effect of a compound on L-type calcium channels.
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Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells

transfected with the channel subunits or primary cardiomyocytes) is used. Cells are cultured

on glass coverslips.

Solutions:

External solution: Contains physiological concentrations of ions, with a known

concentration of the charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺).

Internal (pipette) solution: Contains ions that mimic the intracellular environment and

includes a fluoride salt to maintain the stability of the calcium currents.

Electrophysiological Recording:

A glass micropipette with a fine tip is filled with the internal solution and mounted on a

micromanipulator.

The micropipette is brought into contact with a single cell to form a high-resistance "giga-

seal."

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the

whole-cell configuration.

The membrane potential is clamped at a holding potential (e.g., -80 mV) where the L-type

calcium channels are in a closed state.

Depolarizing voltage steps are applied to activate the channels and elicit an inward

calcium current.

The test compound is applied to the external solution at various concentrations, and the

resulting inhibition of the calcium current is measured.

Data Analysis: The peak current amplitude at each concentration of the test compound is

measured and normalized to the control current. A concentration-response curve is then

constructed to determine the IC50 value for the channel blockade.
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Below are diagrams illustrating key concepts related to the toxicology of these fentanyl

adulterants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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